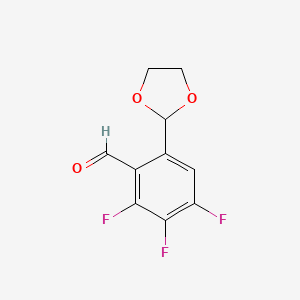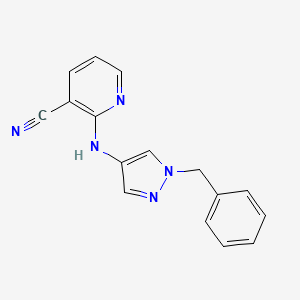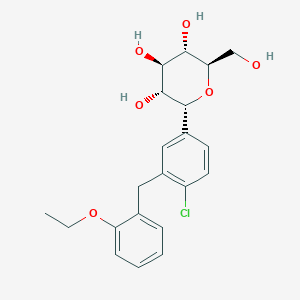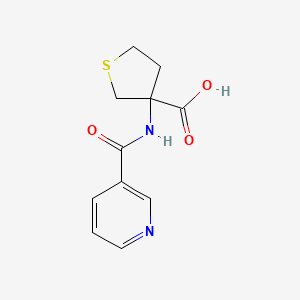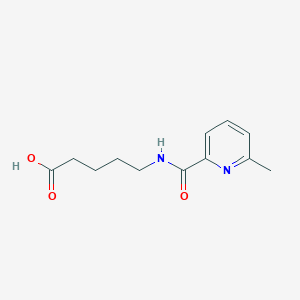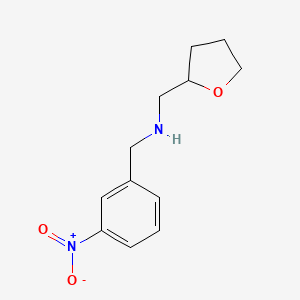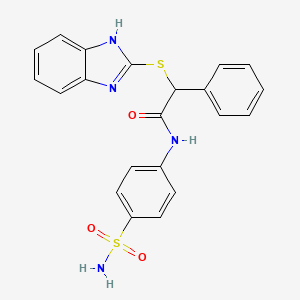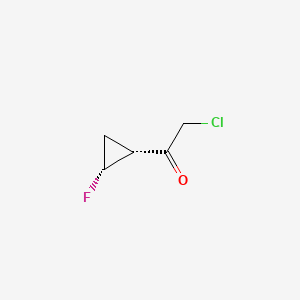
4-n-ButylthiophenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-n-ButylthiophenylZinc bromide is an organozinc compound that is widely used in organic synthesis. It is known for its role in facilitating various chemical reactions, particularly in the formation of carbon-carbon bonds. This compound is a valuable reagent in the field of organic chemistry due to its reactivity and versatility.
准备方法
Synthetic Routes and Reaction Conditions
4-n-ButylthiophenylZinc bromide can be synthesized through the reaction of 4-n-Butylthiophenyl bromide with zinc in the presence of a suitable solvent. The reaction typically involves the use of anhydrous conditions to prevent the formation of unwanted by-products. The general reaction scheme is as follows:
4-n-Butylthiophenyl bromide+Zn→4-n-ButylthiophenylZinc bromide
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often employing advanced purification techniques to obtain high-purity products.
化学反应分析
Types of Reactions
4-n-ButylthiophenylZinc bromide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can participate in reduction reactions to form thiols or other reduced products.
Substitution: It is commonly used in substitution reactions, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium or nickel catalysts are frequently employed in cross-coupling reactions, with conditions tailored to the specific substrates involved.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in cross-coupling reactions, the primary products are often biaryl compounds or other complex organic molecules.
科学研究应用
4-n-ButylthiophenylZinc bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It can be used to modify biological molecules, enabling the study of various biochemical pathways.
Industry: It is used in the production of fine chemicals and materials, including polymers and advanced materials.
作用机制
The mechanism by which 4-n-ButylthiophenylZinc bromide exerts its effects involves the formation of reactive intermediates that facilitate various chemical transformations. The compound acts as a nucleophile, attacking electrophilic centers in substrates to form new bonds. The molecular targets and pathways involved depend on the specific reaction conditions and substrates used.
相似化合物的比较
Similar Compounds
- 4-n-ButylphenylZinc bromide
- 4-n-ButylthiophenylMagnesium bromide
- 4-n-ButylthiophenylLithium
Uniqueness
4-n-ButylthiophenylZinc bromide is unique in its reactivity and versatility compared to similar compounds. It offers distinct advantages in terms of reaction conditions and product selectivity, making it a valuable reagent in various synthetic applications.
属性
分子式 |
C10H13BrSZn |
|---|---|
分子量 |
310.6 g/mol |
IUPAC 名称 |
bromozinc(1+);butylsulfanylbenzene |
InChI |
InChI=1S/C10H13S.BrH.Zn/c1-2-3-9-11-10-7-5-4-6-8-10;;/h5-8H,2-3,9H2,1H3;1H;/q-1;;+2/p-1 |
InChI 键 |
XCYTUQMHDVFPIH-UHFFFAOYSA-M |
规范 SMILES |
CCCCSC1=CC=[C-]C=C1.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


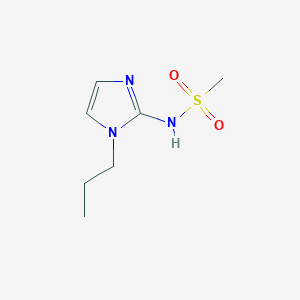
![n-(2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)ethyl)acetamide](/img/structure/B14893187.png)
![2-((6-Methylimidazo[2,1-b]thiazol-5-yl)methylene)malononitrile](/img/structure/B14893193.png)
![[3-(3-Fluoro-5-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14893215.png)
![(1-Methyl-2-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B14893216.png)
